molecular formula C10H11IO3 B3133278 4-Ethoxy-3-iodo-5-methoxybenzaldehyde CAS No. 384857-33-4

4-Ethoxy-3-iodo-5-methoxybenzaldehyde

Cat. No. B3133278
CAS RN: 384857-33-4
M. Wt: 306.1 g/mol
InChI Key: UJZLENVBAYKTOQ-UHFFFAOYSA-N
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Description

“4-Ethoxy-3-iodo-5-methoxybenzaldehyde” is a chemical compound with the molecular formula C10H11IO3 . It is a derivative of vanillin .


Molecular Structure Analysis

The molecular structure of “4-Ethoxy-3-iodo-5-methoxybenzaldehyde” consists of an aromatic ring with ethoxy, iodo, and methoxy substituents, as well as an aldehyde functional group .

Scientific Research Applications

Synthesis and Chemical Properties

4-Ethoxy-3-iodo-5-methoxybenzaldehyde and its derivatives are involved in various synthesis and chemical reaction studies. The compound serves as an intermediate in the synthesis of more complex chemical structures. For instance, it's involved in the preparation of 2-alkoxy-5-methoxybenzaldehydes, contributing to the field of organic synthesis and offering pathways for creating novel compounds with potential applications in pharmaceuticals, perfumery, and food flavoring industries (Katritzky et al., 2000). Additionally, its structural and electronic properties, such as vibrational dynamics, have been studied through techniques like INS spectroscopy and periodic DFT calculations, furthering our understanding of its physical and chemical behavior (Ribeiro-Claro et al., 2021).

Catalysis and Material Science

This compound and its related chemicals find applications in material science and catalysis. For example, encapsulation of molybdenum(VI) complex with derivatives of this compound in zeolite Y has shown potential as an efficient, reusable catalyst for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017). This showcases the compound's role in facilitating environmentally friendly chemical reactions and its potential in industrial applications.

properties

IUPAC Name

4-ethoxy-3-iodo-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO3/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZLENVBAYKTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1I)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701287400
Record name 4-Ethoxy-3-iodo-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701287400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

384857-33-4
Record name 4-Ethoxy-3-iodo-5-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=384857-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3-iodo-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701287400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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